C.I. Acid yellow 3

Beschreibung

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Eigenschaften

IUPAC Name |

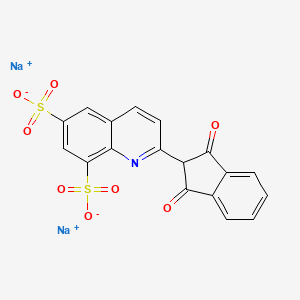

disodium;2-(1,3-dioxoinden-2-yl)quinoline-6,8-disulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H11NO8S2.2Na/c20-17-11-3-1-2-4-12(11)18(21)15(17)13-6-5-9-7-10(28(22,23)24)8-14(16(9)19-13)29(25,26)27;;/h1-8,15H,(H,22,23,24)(H,25,26,27);;/q;2*+1/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FZUOVNMHEAPVBW-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)C(C2=O)C3=NC4=C(C=C(C=C4C=C3)S(=O)(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H9NNa2O8S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70873122 | |

| Record name | Disodium 2-(1,3-dioxo-2,3-dihydro-1H-inden-2-yl)quinoline-6,8-disulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70873122 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

477.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

In 2-methoxyethanol 10 mg/mL; in ethanol 0.4 mg/mL | |

| Record name | D&C Yellow No. 10 | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8008 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Yellow powder | |

CAS No. |

8004-92-0, 1803038-62-1 | |

| Record name | C.I. Food Yellow 13 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0008004920 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Quinoline Yellow WS | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB14231 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | C.I. Acid Yellow 3 | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Disodium 2-(1,3-dioxo-2,3-dihydro-1H-inden-2-yl)quinoline-6,8-disulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70873122 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | C.I. Acid Yellow 3 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.116.526 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | D&C Yellow No. 10 | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8008 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

C.I. 47005: A Comprehensive Technical Guide to its Synonyms, Alternative Names, and Associated Experimental Protocols

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of C.I. 47005, a widely used synthetic quinophthalone dye. The document details its various synonyms and alternative names, presents key quantitative data in a structured format, and outlines detailed methodologies for critical analytical and toxicological experiments. Furthermore, it includes visual representations of experimental workflows to aid in comprehension and replication.

Synonyms and Alternative Names

C.I. 47005 is known by a multitude of names across different regulatory frameworks and industries. This section provides a comprehensive list of its synonyms and identifiers to facilitate accurate identification and cross-referencing in research and regulatory submissions.

Table 1: Synonyms and Identifiers for C.I. 47005

| Category | Name/Identifier |

| Colour Index Name | C.I. 47005 |

| Common Chemical Name | Quinoline Yellow WS |

| IUPAC Name | Sodium 2-(1,3-dioxoindan-2-yl)quinolinedisulfonate[1] |

| E Number (Food Additive) | E104[1][2][3][4][5] |

| D&C Name (Drugs & Cosmetics) | D&C Yellow No. 10[1][2][5][6][7][8] |

| Other Chemical Names | 2-(2-Quinolyl)-1,3-indandione disulfonic acid disodium salt[6] |

| Disodium 2-(1,3-dioxo-2,3-dihydro-1H-inden-2-yl)quinoline-6,8-disulfonate | |

| 1H-Indene-1,3(2H)-dione, 2-(2-quinolinyl)-, sulfonated, sodium salts[5] | |

| Other Identifiers | C.I. Acid Yellow 3[1][2][5][6][9] |

| C.I. Food Yellow 13[1][5][6][9] | |

| Japan Yellow 203[1] | |

| Lemon Yellow ZN 3[1] | |

| Quinidine Yellow KT[1] | |

| Chinogelb[6] | |

| CAS Numbers | 8004-92-0, 94891-32-4, 95193-83-2, 68814-04-0[7] |

Quantitative Data

The precise composition and purity of C.I. 47005 are critical for its application and safety assessment. This section summarizes key quantitative specifications and analytical parameters.

Table 2: Quantitative Specifications and Analytical Data for C.I. 47005

| Parameter | Value/Range | Reference |

| Molecular Formula | C18H9NNa2O8S2 (principal component) | [6] |

| Molecular Weight | 477.38 g/mol (principal component) | [1] |

| Maximum Absorption Wavelength (λmax) | 416 nm | [1] |

| Solubility in Water (20°C) | 120 g/L | |

| Total Colouring Matters | Not less than 70% | |

| Loss on Drying at 135°C, Chloride and Sulfate as Sodium Salts | Not more than 30% | |

| Water Insoluble Matter | Not more than 0.2% | |

| Combined Ether Extract | Not more than 0.2% | |

| Lead (Pb) | Not more than 2 mg/kg |

Experimental Protocols

This section provides detailed methodologies for key experiments related to the analysis and safety assessment of C.I. 47005.

Quantitative Analysis by High-Performance Liquid Chromatography (HPLC)

HPLC is a primary method for the determination and quantification of C.I. 47005 in various matrices, including food, drugs, and cosmetics.

Experimental Protocol: Determination of C.I. 47005 in Food Samples by RP-HPLC

-

Instrumentation: A standard HPLC system equipped with a UV-Vis or Photodiode Array (PDA) detector.

-

Column: A reverse-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

-

Mobile Phase: A gradient elution using a mixture of acetonitrile and an aqueous buffer (e.g., 50 mM ammonium acetate). The specific gradient will depend on the sample matrix and the other dyes being analyzed.

-

Flow Rate: Typically 1.0 mL/min.

-

Injection Volume: 20 µL.

-

Detection Wavelength: 416 nm (the λmax of Quinoline Yellow WS).

-

Sample Preparation:

-

For solid samples, accurately weigh a homogenized portion of the sample.

-

Extract the dye using a suitable solvent mixture, such as 70% methanol with 50 mM ammonium acetate.

-

Vortex and/or sonicate the sample to ensure complete extraction.

-

Centrifuge the extract to pellet any solid material.

-

Filter the supernatant through a 0.45 µm syringe filter before injection into the HPLC system.

-

-

Quantification: Create a calibration curve using standard solutions of C.I. 47005 of known concentrations. The concentration of the dye in the sample is determined by comparing its peak area to the calibration curve.

Figure 1. Workflow for the quantitative analysis of C.I. 47005 by HPLC.

In Vitro Genotoxicity Assessment: The Comet Assay (Single Cell Gel Electrophoresis)

The Comet assay is a sensitive method for detecting DNA damage at the level of the individual eukaryotic cell.

Experimental Protocol: Alkaline Comet Assay with Human Lymphocytes

-

Cell Preparation: Isolate human peripheral blood lymphocytes from a fresh blood sample using a density gradient centrifugation method (e.g., Ficoll-Paque).

-

Treatment: Expose the isolated lymphocytes to various concentrations of C.I. 47005 and appropriate positive and negative controls for a defined period (e.g., 2-4 hours) at 37°C.

-

Embedding in Agarose:

-

Mix a small volume of the cell suspension with low melting point agarose (LMA) at 37°C.

-

Pipette this mixture onto a pre-coated microscope slide (coated with normal melting point agarose).

-

Cover with a coverslip and allow the agarose to solidify at 4°C.

-

-

Lysis: Immerse the slides in a cold, freshly prepared lysis solution (containing high salt and detergents, e.g., 2.5 M NaCl, 100 mM EDTA, 10 mM Tris, 1% Triton X-100, pH 10) and incubate for at least 1 hour at 4°C to lyse the cells and unfold the DNA.

-

Alkaline Unwinding: Place the slides in a horizontal gel electrophoresis tank filled with freshly prepared, cold alkaline electrophoresis buffer (e.g., 300 mM NaOH, 1 mM EDTA, pH > 13) for 20-40 minutes to allow the DNA to unwind.

-

Electrophoresis: Perform electrophoresis at a low voltage (e.g., 25 V) and a specific current (e.g., 300 mA) for 20-30 minutes.

-

Neutralization: Gently rinse the slides with a neutralization buffer (e.g., 0.4 M Tris, pH 7.5).

-

Staining: Stain the DNA with a fluorescent dye (e.g., SYBR Green I or ethidium bromide).

-

Visualization and Scoring:

-

Examine the slides using a fluorescence microscope.

-

Undamaged DNA remains as a compact "head," while damaged DNA migrates to form a "tail," resembling a comet.

-

Quantify the DNA damage by measuring the length of the tail and the intensity of the DNA in the tail using image analysis software.

-

Figure 2. Workflow for the in vitro Comet assay.

In Vitro Genotoxicity Assessment: The Micronucleus Assay

The in vitro micronucleus assay is used to detect both clastogenic (chromosome-breaking) and aneugenic (whole chromosome loss) effects of a test substance.

Experimental Protocol: In Vitro Micronucleus Assay with Human Lymphocytes

-

Cell Culture:

-

Culture isolated human lymphocytes in a complete medium supplemented with a mitogen (e.g., phytohaemagglutinin, PHA) to stimulate cell division.

-

-

Treatment: After an initial incubation period (e.g., 44 hours), add various concentrations of C.I. 47005, along with positive and negative controls, to the cell cultures.

-

Cytokinesis Block: Simultaneously with the test substance, add cytochalasin B to the cultures. Cytochalasin B inhibits cytokinesis (the final stage of cell division), resulting in the accumulation of binucleated cells that have completed one nuclear division.

-

Incubation: Continue to incubate the cultures for a further period (e.g., 28-30 hours) to allow cells to complete one round of mitosis.

-

Harvesting: Harvest the cells by centrifugation.

-

Hypotonic Treatment: Resuspend the cell pellet in a hypotonic solution (e.g., 0.075 M KCl) to swell the cells and facilitate the spreading of chromosomes.

-

Fixation: Fix the cells using a freshly prepared fixative (e.g., methanol:acetic acid, 3:1).

-

Slide Preparation: Drop the fixed cell suspension onto clean, cold, wet microscope slides and allow them to air dry.

-

Staining: Stain the slides with a suitable DNA stain (e.g., Giemsa or a fluorescent dye like DAPI).

-

Scoring:

-

Using a light or fluorescence microscope, score the frequency of micronuclei in at least 1000 binucleated cells per concentration.

-

Micronuclei are small, separate nuclei in the cytoplasm of the binucleated cells.

-

An increase in the frequency of micronucleated cells in the treated groups compared to the negative control indicates a genotoxic effect.

-

Figure 3. Workflow for the in vitro micronucleus assay.

Signaling Pathways and Molecular Interactions

The direct interaction of C.I. 47005 with specific signaling pathways is not extensively documented in publicly available literature. However, some studies suggest potential endocrine-disrupting properties, which would imply interaction with hormone receptor-mediated signaling. Endocrine-disrupting chemicals can act as agonists or antagonists of nuclear receptors, thereby altering gene expression patterns.

A plausible, though not definitively proven, logical relationship for the potential endocrine-disrupting effect of a xenobiotic like C.I. 47005 is its interaction with nuclear receptors, such as the estrogen receptor (ER) or androgen receptor (AR). This interaction could lead to the recruitment of co-activators or co-repressors, ultimately modulating the transcription of target genes.

Figure 4. Postulated logical pathway for endocrine disruption by C.I. 47005.

Further research is required to elucidate the specific molecular targets and signaling pathways that may be affected by C.I. 47005 exposure. The experimental protocols provided in this guide serve as a foundation for conducting such investigations.

References

- 1. Erythrosine B and quinoline yellow dyes regulate DNA repair gene expression in human HepG2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. search.cosmobio.co.jp [search.cosmobio.co.jp]

- 4. Micronucleus Assays with Human Lymphocytes for <i>in Vitro</i> Genetic Toxicology Testing [ouci.dntb.gov.ua]

- 5. Endocrine-Disrupting Chemicals: An Endocrine Society Scientific Statement - PMC [pmc.ncbi.nlm.nih.gov]

- 6. creative-diagnostics.com [creative-diagnostics.com]

- 7. mcgillradiobiology.ca [mcgillradiobiology.ca]

- 8. Ligand-dependent interactions of coactivators steroid receptor coactivator-1 and peroxisome proliferator-activated receptor binding protein with nuclear hormone receptors can be imaged in live cells and are required for transcription - PMC [pmc.ncbi.nlm.nih.gov]

- 9. crpr-su.se [crpr-su.se]

Acid Yellow 3 physical and chemical characteristics

An In-depth Technical Guide on the Core Physical and Chemical Characteristics of Acid Yellow 3

Introduction

Acid Yellow 3, also known by numerous synonyms including Quinoline Yellow WS, C.I. 47005, and D&C Yellow No. 10, is a synthetic quinoline dye.[1] It is a mixture of the sodium salts of the mono-, di-, and trisulfonic acids of 2-(2-quinolyl)indan-1,3-dione.[1][2] Its water-soluble nature, a result of the presence of sulfonate groups, distinguishes it from its oil-soluble precursor, Quinoline Yellow SS (Solvent Yellow 33).[1][3] This property makes it highly versatile for use in aqueous solutions.

Historically, the base molecule was first synthesized in the late 19th century, and its evolution into a water-soluble acid dye was driven by the needs of the textile industry for vibrant, lasting yellow hues on protein fibers like wool and silk.[3] Today, its applications have expanded significantly. It is utilized as a colorant in a wide range of products, including textiles, paper, non-oxidative hair dye formulations, cosmetics, and as a biological stain.[2][4][5][6] In some regions, it is also permitted as a food additive, where it is designated as E104.[1][7][8] This guide provides a detailed overview of the core physical and chemical characteristics of Acid Yellow 3, tailored for researchers, scientists, and professionals in drug development.

Chemical Identity and Structure

Acid Yellow 3 is not a single chemical entity but a mixture. The primary components are the disulfonates of 2-(2-quinolyl)indan-1,3-dione, with monosulfonates and trisulfonates also being present.[1] This structural complexity is a direct result of its manufacturing process.

The IUPAC name for the principal component is disodium 2-(1,3-dioxo-2,3-dihydro-1H-inden-2-yl)quinoline-6,8-disulfonate.[2][9]

Table 1: Chemical Identification

| Identifier | Value | Reference |

|---|---|---|

| CAS Number | 8004-92-0 | [10][11] |

| C.I. Name | Acid Yellow 3 | [10][12] |

| C.I. Number | 47005 | [11][12] |

| EC Number | 305-897-5 | [1] |

| INCI Name | ACID YELLOW 3 | [2][13] |

| E Number | E104 | [1][8] |

| Synonyms | Quinoline Yellow WS, Food Yellow 13, D&C Yellow No. 10 |[1][10] |

Physicochemical Properties

The physical and chemical properties of Acid Yellow 3 are summarized below. It is important to note that some variation exists in the reported values across different sources, which may be attributable to the substance being a mixture of sulfonated compounds.

Table 2: Physical and Chemical Properties

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C₁₈H₉NNa₂O₈S₂ (for the disodium disulfonate) | [10][14][15] |

| Molecular Weight | 477.38 g/mol (for the disodium disulfonate) | [14][15][16] |

| Physical State | Solid (Powder, Crystal) | [17] |

| Color | Yellow to dark yellow, orange, or amber | [11][17] |

| Odor | Odorless | [17] |

| Melting Point | 150 °C (Decomposes) 240 °C Note: Significant discrepancies exist in literature. | [11][16] |

| Solubility | Water: 6 g/L at 20°C Water: 225 g/L at 20°C Ethanol: 0.4 g/L Note: Significant discrepancies exist in literature. | [11][17] |

| Maximum Absorption (λmax) | 410.0 - 414.0 nm (in H₂O) 416 nm | [1] |

| Stability | Stable under normal ambient conditions. | [17] |

| Incompatibilities | Strong oxidizing agents, strong acids, strong bases. |[17] |

Experimental Protocols and Methodologies

Detailed, step-by-step experimental protocols for the characterization of Acid Yellow 3 are not extensively published in publicly available literature. However, the general methodologies for its synthesis and analysis can be described.

Synthesis

The industrial production of Acid Yellow 3 is a two-stage process: the creation of the water-insoluble precursor followed by its sulfonation to achieve water solubility.

1. Synthesis of Quinoline Yellow SS (C.I. Solvent Yellow 33): The process begins with the condensation reaction between quinaldine and phthalic anhydride.[3] This is typically a fusion reaction conducted at elevated temperatures.

2. Sulfonation to Acid Yellow 3: The water-insoluble Quinoline Yellow SS is then sulfonated.[3] This is achieved by reacting the compound with a sulfonating agent, such as sulfuric acid or oleum (fuming sulfuric acid).[12][18] The degree of sulfonation (mono-, di-, or tri-sulfonated products) is controlled by reaction conditions like temperature, reaction time, and the strength of the sulfonating agent. The resulting mixture is then typically "drowned" in an ice-water or brine solution to precipitate the sulfonated product, which is subsequently filtered, washed, and dried.[18]

Characterization

Standard analytical techniques are employed to characterize Acid Yellow 3.

-

UV-Visible Spectroscopy: This is a primary method for confirming the identity and determining the concentration of the dye. The maximum absorbance (λmax) is measured in an aqueous solution. For Acid Yellow 3, the λmax is consistently reported in the range of 410-416 nm.[1] A typical protocol involves preparing a dilute solution of the dye in deionized water, placing it in a quartz cuvette, and scanning the absorbance from approximately 200 to 700 nm using a spectrophotometer.

-

High-Performance Liquid Chromatography (HPLC): HPLC is used to assess the purity of the dye and to separate the different sulfonated components within the mixture.[2] A reverse-phase column with a suitable mobile phase (e.g., a gradient of acetonitrile and an aqueous buffer) and a UV-Vis detector set to the λmax would be a typical setup.

-

Solubility Determination: A standard shake-flask method can be used. An excess amount of the dye is added to a known volume of the solvent (e.g., water, ethanol) in a flask. The flask is then agitated at a constant temperature (e.g., 20°C) for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached. The saturated solution is then filtered to remove undissolved solid, and the concentration of the dye in the filtrate is determined, typically by UV-Visible Spectroscopy.

-

Melting Point Determination: A standard melting point apparatus would be used. A small amount of the dried powder is packed into a capillary tube and heated at a controlled rate. The temperature range over which the substance melts is recorded. The reported decomposition at 150°C suggests that the substance may degrade before a true melting point is observed.[11]

Logical Relationships and Key Transformations

The defining characteristic of Acid Yellow 3 is its water solubility, which is imparted by the sulfonation of its parent compound. This chemical modification is the key enabler of its primary applications in aqueous systems.

Safety and Stability

Acid Yellow 3 is considered stable under normal storage and handling conditions.[17] It is incompatible with strong oxidizing agents, strong acids, and strong bases.[17] From a toxicological perspective, it is classified as harmful if swallowed (GHS Category 4).[17] It is not considered to be a skin or eye irritant under standard classifications, though prolonged contact may cause irritation.[17] Importantly, extensive reviews have concluded that Acid Yellow 3 is not mutagenic, carcinogenic, or a reproductive toxicant.[2][17] When handling the powder, measures should be taken to avoid dust generation, as fine organic dusts can form combustible concentrations in the air.[17]

Conclusion

Acid Yellow 3 is a commercially significant quinoline dye valued for its bright yellow color and water solubility. It is a mixture of sulfonated organic compounds, a characteristic that dictates its physical properties and applications. While there are some discrepancies in the reported quantitative data, such as melting point and solubility, its spectral properties are well-defined. The transformation from a water-insoluble precursor via sulfonation is the key to its utility in diverse fields, from textiles to cosmetics. For researchers, understanding its nature as a mixture is crucial for the proper design of experiments and interpretation of analytical results.

References

- 1. Quinoline Yellow WS - Wikipedia [en.wikipedia.org]

- 2. health.ec.europa.eu [health.ec.europa.eu]

- 3. C.I. Acid yellow 3 | 8004-92-0 | Benchchem [benchchem.com]

- 4. specialchem.com [specialchem.com]

- 5. krishnadyes.net [krishnadyes.net]

- 6. colorantsgroup.com [colorantsgroup.com]

- 7. ec.europa.eu [ec.europa.eu]

- 8. cosmileeurope.eu [cosmileeurope.eu]

- 9. Disodium 2-(1,3-dioxo-2,3-dihydro-1H-inden-2-yl)quinoline-6,8-disulfonate | C18H9NNa2O8S2 | CID 24671 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. CAS 8004-92-0: this compound | CymitQuimica [cymitquimica.com]

- 11. lookchem.com [lookchem.com]

- 12. worlddyevariety.com [worlddyevariety.com]

- 13. incibeauty.com [incibeauty.com]

- 14. dyeschemical.com [dyeschemical.com]

- 15. medchemexpress.com [medchemexpress.com]

- 16. echemi.com [echemi.com]

- 17. kochcolor.com [kochcolor.com]

- 18. US6045593A - Acid yellow dye and method for using same - Google Patents [patents.google.com]

Solubility Profile of C.I. Acid Yellow 3: A Technical Guide for Researchers

Prepared for: Researchers, scientists, and drug development professionals.

This technical guide provides an in-depth analysis of the solubility of C.I. Acid Yellow 3 (also known as Quinoline Yellow WS) in water and a range of organic solvents. This document consolidates available quantitative data, details standard experimental protocols for solubility determination, and illustrates the key chemical transformation that governs its solubility.

Introduction to this compound

This compound (CAS No. 8004-92-0) is a synthetic quinophthalone dye widely used in textiles, cosmetics, and as a food additive (E104) in some regions.[1][2] Its utility is largely dictated by its solubility characteristics. Structurally, it is not a single chemical entity but rather a mixture of the sodium salts of mono-, di-, and trisulfonic acids of 2-(2-quinolyl)indan-1,3-dione.[1] This variability in the degree of sulfonation is a critical factor influencing its solubility, particularly in aqueous media.

The enhanced water solubility of this compound is a direct result of the sulfonation of its water-insoluble precursor, Quinoline Yellow SS (Solvent Yellow 33).[3] The introduction of polar sulfonate (-SO₃H) groups into the molecular structure significantly increases its affinity for water.[3]

Quantitative Solubility Data

The solubility of this compound has been reported in various solvents. The data, collated from multiple sources, is presented below. It is important to note the inconsistencies in the reported aqueous solubility, which is likely attributable to the variable sulfonation of the commercial dye.

Solubility in Water

| Temperature | Solubility (g/L) | Source |

| 20 °C | 225 | [4] |

| Not Specified | 200 (20%) | |

| Not Specified | 10 (0.1 g/10 mL) |

Solubility in Organic Solvents

| Solvent | Concentration | Solubility | Source |

| Ethanol | 100% | < 0.1% | [5] |

| Ethanol | 25% | 4% | [5] |

| Methanol | Not Specified | 0.1% | [5] |

| Acetone | Not Specified | < 0.1% | [5] |

| Isopropanol | Not Specified | < 0.1% | [5] |

| Glycerol | Not Specified | 20% | [5] |

| Propylene Glycol | Not Specified | 20% | [5] |

| Ethyl Acetate | Not Specified | Insoluble | [5] |

| N-Butyl Acetate | Not Specified | Insoluble | [5] |

| DMSO | Not Specified | 2.5% |

Note: One source qualitatively states that this compound is "soluble in water and ethanol," which appears to contradict some of the quantitative data for pure ethanol.[6]

Experimental Protocols for Solubility Determination

Accurate and reproducible determination of solubility is crucial for any research application. Below are detailed methodologies for two standard experimental protocols for the quantitative determination of dye solubility.

Gravimetric Method

This method directly measures the mass of the solute dissolved in a known volume of a saturated solution.

Objective: To determine the saturation solubility of this compound in a given solvent at a specified temperature.

Materials:

-

High-purity this compound

-

Analytical grade solvent

-

Thermostatically controlled shaker or water bath

-

Calibrated analytical balance

-

Volumetric flasks

-

Syringe filters (0.45 µm, solvent-compatible)

-

Glass vials with screw caps

-

Drying oven

Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a series of glass vials. An excess of the solid should be clearly visible.

-

Accurately pipette a known volume of the chosen solvent into each vial.

-

Seal the vials tightly to prevent solvent evaporation.

-

Place the vials in a thermostatic shaker set to the desired temperature (e.g., 25°C).

-

Agitate the vials for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.[7]

-

-

Sample Collection and Filtration:

-

Allow the vials to stand undisturbed at the set temperature for at least 2 hours to permit the undissolved solid to settle.[7]

-

Carefully withdraw a known volume of the supernatant using a syringe.

-

Immediately attach a 0.45 µm syringe filter and dispense the clear, saturated solution into a pre-weighed, clean, and dry volumetric flask.[7]

-

-

Gravimetric Analysis:

-

Record the exact volume of the filtered saturated solution.

-

Place the volumetric flask in a drying oven at a temperature sufficient to evaporate the solvent without degrading the dye. A vacuum oven is recommended for heat-sensitive compounds.

-

Once all the solvent has evaporated, cool the flask in a desiccator to room temperature.

-

Weigh the flask containing the dried dye residue on an analytical balance.

-

Repeat the drying and weighing process until a constant weight is achieved.[7][8]

-

-

Calculation of Solubility:

-

Calculate the mass of the dissolved dye by subtracting the initial weight of the empty flask from the final constant weight.

-

The solubility (S) can be expressed in grams per liter (g/L) using the following formula: S (g/L) = (Mass of dried dye (g)) / (Volume of filtered solution (L))[7]

-

Spectrophotometric Method

This method determines the concentration of the solute in a saturated solution by measuring its absorbance of light and comparing it to a calibration curve of known concentrations.

Objective: To determine the saturation solubility of this compound in a given solvent at a specified temperature using UV-Vis spectrophotometry.

Materials:

-

High-purity this compound

-

Analytical grade solvent

-

Thermostatically controlled shaker or water bath

-

UV-Vis spectrophotometer and cuvettes

-

Calibrated analytical balance

-

Volumetric flasks and pipettes

-

Syringe filters (0.45 µm, solvent-compatible)

-

Glass vials with screw caps

Procedure:

-

Preparation of Saturated Solution:

-

Follow the same procedure as steps 1 and 2 of the Gravimetric Method to prepare a clear, filtered, saturated solution.

-

-

Preparation of Standard Solutions and Calibration Curve:

-

Prepare a stock solution of this compound in the chosen solvent with a precisely known concentration.

-

From the stock solution, prepare a series of standard solutions of decreasing concentrations through serial dilution.

-

Determine the wavelength of maximum absorbance (λmax) for this compound in the solvent by scanning one of the standard solutions across the UV-Vis spectrum.

-

Measure the absorbance of each standard solution at the λmax.

-

Plot a calibration curve of absorbance versus concentration. The plot should be linear and adhere to the Beer-Lambert Law. Determine the equation of the line (y = mx + c).[9]

-

-

Sample Analysis:

-

Dilute the filtered, saturated solution with the solvent to a concentration that falls within the linear range of the calibration curve. Accurately record the dilution factor.

-

Measure the absorbance of the diluted sample solution at the λmax.[9]

-

-

Calculation of Solubility:

-

Use the equation from the calibration curve to calculate the concentration of the diluted sample.

-

Multiply the calculated concentration by the dilution factor to determine the concentration of the original saturated solution. This value represents the solubility of this compound in the solvent at the specified temperature.

-

Key Chemical Relationship: Sulfonation for Water Solubility

The solubility of this compound is fundamentally linked to its chemical structure, which is derived from the sulfonation of the water-insoluble Quinoline Yellow SS. This transformation is a key concept for understanding its properties.

Caption: Sulfonation of Quinoline Yellow SS to produce this compound.

Experimental Workflow for Solubility Determination

The logical flow for determining the solubility of this compound, incorporating the choice between the two primary methods, is outlined below.

Caption: Workflow for determining the solubility of this compound.

References

- 1. Quinoline Yellow WS - Wikipedia [en.wikipedia.org]

- 2. Neelicol - Quinoline Yellow WS - Neelikon - Acid Yellow 3 - Dye [knowde.com]

- 3. This compound | 8004-92-0 | Benchchem [benchchem.com]

- 4. Thermo Scientific Chemicals Quinoline Yellow, 95%, pure, water soluble 25 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.pt]

- 5. allcoloursupplies.com.au [allcoloursupplies.com.au]

- 6. worlddyevariety.com [worlddyevariety.com]

- 7. benchchem.com [benchchem.com]

- 8. pharmajournal.net [pharmajournal.net]

- 9. benchchem.com [benchchem.com]

A Technical Guide to the Absorption and Emission Spectra of Quinoline Yellow

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic properties of Quinoline Yellow, a widely used synthetic colorant. This document details the absorption and emission characteristics of its two primary forms: Quinoline Yellow WS (water-soluble) and Quinoline Yellow SS (spirit-soluble). The guide includes a summary of quantitative data, detailed experimental protocols for spectroscopic analysis, and a workflow diagram for the determination of its spectral properties.

Introduction to Quinoline Yellow

Quinoline Yellow is a synthetic dye belonging to the quinophthalone class. It exists in two main forms:

-

Quinoline Yellow WS (Water-Soluble): Also known as Acid Yellow 3, this form is sulfonated, making it soluble in water. It is commonly used as a colorant in food, pharmaceuticals, and cosmetics.

-

Quinoline Yellow SS (Spirit-Soluble): Also known as Solvent Yellow 33, this is the unsulfonated, water-insoluble form, which finds applications in plastics, lacquers, and hydrocarbon solvents.

The distinct solubility characteristics of these two forms influence their applications and spectroscopic behavior in different solvent environments.

Spectroscopic Properties

The interaction of Quinoline Yellow with light is fundamental to its application as a colorant. This section details its absorption and emission spectral characteristics.

Absorption Spectra

The absorption of electromagnetic radiation by Quinoline Yellow is dependent on its chemical structure and the solvent in which it is dissolved.

Quantitative Data Summary

The following table summarizes the key absorption maxima (λmax) for both Quinoline Yellow WS and SS in various solvents.

| Form | Solvent | Absorption Maximum (λmax) | Molar Absorptivity (ε) (L·mol-1·cm-1) |

| Quinoline Yellow WS | Aqueous Solution | ~414 nm | 87.9 (for total colouring matters) |

| Quinoline Yellow WS | Water | 416 nm | Not Reported |

| Quinoline Yellow WS | pH 7 Phosphate Buffer | ~415 nm | 86.5 |

| Quinoline Yellow WS | Aqueous Acetic Acid | 411 nm | Not Reported |

| Quinoline Yellow SS | Chloroform | ~420 nm | Not Reported |

| Quinoline Yellow SS | Not Specified | 223 nm, 414 nm | Not Reported |

Note: Quinoline Yellow WS is a mixture of mono-, di-, and trisulfonated derivatives, which may contribute to slight variations in the reported absorption maxima.

Emission Spectra

Detailed information on the fluorescence emission spectra of Quinoline Yellow is limited in publicly available literature. While some quinoline derivatives are known to be fluorescent, specific emission maxima and quantum yield data for Quinoline Yellow WS and SS are not well-documented. One study suggests that Quinoline Yellow exhibits excited-state intramolecular proton transfer (ESIPT), a process that can influence its photostability. The intensity of its fluorescence has been noted to vary with the polarity of the solvent. Further research is required to fully characterize the emission properties of this dye.

Experimental Protocols for Spectroscopic Analysis

This section provides detailed methodologies for the determination of the absorption and emission spectra of Quinoline Yellow.

Instrumentation

-

UV-Visible Spectrophotometer: A double-beam spectrophotometer capable of scanning the ultraviolet and visible regions of the electromagnetic spectrum (typically 200-800 nm) is required for absorption measurements.

-

Spectrofluorometer: For emission studies, a spectrofluorometer equipped with a suitable excitation source (e.g., Xenon lamp) and a sensitive detector is necessary.

Materials and Reagents

-

Quinoline Yellow WS or SS standard

-

Solvents: Deionized water, phosphate buffer (pH 7), chloroform, ethanol (spectroscopic grade)

-

Volumetric flasks

-

Pipettes

-

Quartz cuvettes (1 cm path length)

Protocol for UV-Visible Absorption Spectroscopy

-

Preparation of Stock Solution: Accurately weigh a known amount of Quinoline Yellow standard and dissolve it in a suitable solvent in a volumetric flask to prepare a stock solution of known concentration (e.g., 100 µg/mL).

-

Preparation of Working Standards: Perform serial dilutions of the stock solution to prepare a series of working standards with concentrations spanning the desired analytical range.

-

Instrument Setup:

-

Turn on the spectrophotometer and allow the lamps to warm up for at least 20 minutes for stabilization.

-

Set the desired wavelength range for the scan (e.g., 200-800 nm).

-

Set the scan speed and data interval.

-

-

Baseline Correction: Fill a quartz cuvette with the solvent blank. Place it in the sample holder and perform a baseline correction to zero the instrument.

-

Sample Measurement:

-

Rinse the cuvette with a small amount of the working standard before filling it.

-

Fill the cuvette with the working standard and place it in the sample holder.

-

Initiate the scan to record the absorption spectrum.

-

Record the absorbance at the wavelength of maximum absorption (λmax).

-

-

Data Analysis: Plot the absorbance values versus concentration to generate a calibration curve. The spectrum will show the characteristic absorption peaks of Quinoline Yellow.

Protocol for Fluorescence Emission Spectroscopy

-

Sample Preparation: Prepare a dilute solution of Quinoline Yellow in a suitable solvent. The concentration should be low enough to avoid inner filter effects.

-

Instrument Setup:

-

Turn on the spectrofluorometer and allow the excitation lamp to stabilize.

-

Set the excitation wavelength (typically at or near the absorption maximum).

-

Set the desired emission wavelength range.

-

Adjust the excitation and emission slit widths to optimize the signal-to-noise ratio.

-

-

Blank Measurement: Fill a cuvette with the solvent blank and record its emission spectrum. This is to account for any background fluorescence from the solvent.

-

Sample Measurement:

-

Fill the cuvette with the Quinoline Yellow solution.

-

Record the fluorescence emission spectrum.

-

-

Data Analysis: Subtract the blank spectrum from the sample spectrum to obtain the true emission spectrum of Quinoline Yellow. The wavelength at which the highest fluorescence intensity is observed is the emission maximum (λem).

Experimental Workflow Visualization

The following diagram illustrates the general workflow for the spectroscopic analysis of Quinoline Yellow.

An In-depth Technical Guide to the Synthesis and Manufacturing of Acid Yellow 3 (Quinoline Yellow WS)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and manufacturing process for Acid Yellow 3 (C.I. 47005), a widely used quinoline-based colorant. The document details the core chemical transformations, experimental protocols, and purification methodologies, supported by quantitative data and process visualizations.

Overview of the Synthesis Pathway

The manufacturing of Acid Yellow 3 is a multi-step process that begins with the synthesis of a non-sulfonated intermediate, 2-(2-quinolyl)indan-1,3-dione, also known as Quinoline Yellow SS (Spirit Soluble). This intermediate is subsequently sulfonated to yield the water-soluble Acid Yellow 3. The final product is a mixture of mono-, di-, and trisulfonated derivatives.

Quantitative Data Summary

The following tables summarize key quantitative parameters associated with the synthesis and final product specifications of Acid Yellow 3.

Table 1: Reactant and Intermediate Properties

| Compound | IUPAC Name | Molecular Formula | Molar Mass ( g/mol ) |

| Quinaldine | 2-Methylquinoline | C₁₀H₉N | 143.19 |

| Phthalic Anhydride | Isobenzofuran-1,3-dione | C₈H₄O₃ | 148.12 |

| 2-(2-quinolyl)indan-1,3-dione | 2-(Quinolin-2-yl)-1H-indene-1,3(2H)-dione | C₁₈H₁₁NO₂ | 273.29 |

Table 2: Reaction Conditions for the Synthesis of 2-(2-quinolyl)indan-1,3-dione

| Parameter | Value | Reference |

| Molar Ratio (Quinaldine:Phthalic Anhydride) | 1 : 1.2 | [1] |

| Temperature Profile | 195°C (20 min) → 200°C (1 hr) → 210°C (1 hr) → 220°C (2 hr) | [1] |

| Catalyst | Zinc Chloride (optional) | [1] |

| Overall Yield | 70-73% (for the entire process to Acid Yellow 3) | [1] |

Table 3: Composition of a Typical Commercial Acid Yellow 3 (D&C Yellow No. 10)

| Component | Percentage |

| Monosulfonated derivatives | Variable (up to 15% in some specifications)[2] |

| Disulfonated derivatives | Principal components |

| Trisulfonated derivatives | Variable |

| Total Colouring Matter | ≥ 70% |

Experimental Protocols

Synthesis of 2-(2-quinolyl)indan-1,3-dione (Quinoline Yellow SS)

This procedure is based on the solid-phase condensation of quinaldine and phthalic anhydride.

Materials:

-

Quinaldine (1.0 mol, 143.0 g)

-

Phthalic anhydride (1.2 mol, 177.6 g)

-

Acetic acid (for dissolution and filtration)

Procedure:

-

A mixture of quinaldine and phthalic anhydride is charged into a suitable reaction vessel.

-

The mixture is heated progressively over a period of 4 hours and 20 minutes according to the following temperature profile:

-

Heat to 195°C and maintain for 20 minutes.

-

Increase the temperature to 200°C over 1 hour.

-

Further, increase the temperature to 210°C over the next hour.

-

Finally, raise the temperature to 220°C over 2 hours.

-

-

During the reaction, water is distilled off, potentially mixed with some unreacted quinaldine.

-

After the reaction is complete, the reaction mass is cooled to 100-120°C.

-

The crude product is dissolved in boiling acetic acid.

-

The hot solution is filtered to remove any insoluble impurities.

-

The filtrate is then cooled to allow for the crystallization of 2-(2-quinolyl)indan-1,3-dione.

-

The crystalline product is collected by filtration, washed, and dried.

Sulfonation of 2-(2-quinolyl)indan-1,3-dione

The water-insoluble 2-(2-quinolyl)indan-1,3-dione is converted to the water-soluble Acid Yellow 3 through sulfonation with oleum (fuming sulfuric acid).

Materials:

-

2-(2-quinolyl)indan-1,3-dione

-

Oleum (e.g., 65% free SO₃)

-

Brine solution (for quenching)

Procedure:

-

The dried 2-(2-quinolyl)indan-1,3-dione is slowly added to a stirred, cooled vessel containing oleum. The temperature should be carefully controlled to prevent excessive charring and side reactions.

-

The reaction mixture is stirred at a controlled temperature until the desired degree of sulfonation is achieved. The reaction progress can be monitored by analytical techniques such as HPLC to determine the ratio of mono-, di-, and trisulfonated products.

-

Once the reaction is complete, the mixture is carefully "drowned" by adding it to a cold brine solution. This step neutralizes the excess oleum and precipitates the sodium salts of the sulfonated products.

-

The precipitated crude Acid Yellow 3 is then collected by filtration.

Purification of Acid Yellow 3

A multi-step process can be employed to purify the technical-grade Acid Yellow 3, removing inorganic salts and sulfonated by-products.[3]

Materials:

-

Crude Acid Yellow 3 (water-wet pulp)

-

Dilute aqueous sodium hydroxide

-

Diphenylguanidine

-

Concentrated hydrochloric acid

-

Water

Procedure:

-

The crude, water-wet pulp of Acid Yellow 3 is dissolved in a dilute aqueous sodium hydroxide solution at a moderately elevated temperature (e.g., 60-65°C) to achieve a pH of 7.5 to 8.5.

-

An aqueous solution of an organic amine salt, such as diphenylguanidine hydrochloride, is prepared separately. For example, 87.5 g of diphenylguanidine is dissolved in a mixture of 33.0 ml of concentrated hydrochloric acid and 450 ml of water. The pH of this solution is adjusted to 5-7 with a 10% aqueous sodium hydroxide solution.

-

The diphenylguanidine hydrochloride solution is added dropwise over one hour to the alkaline solution of crude Acid Yellow 3, maintained at 55-60°C.

-

The reaction mixture is allowed to cool to room temperature and stirred overnight. This results in the precipitation of the water-insoluble diphenylguanidine salts of the sulfonated dye.

-

The precipitate is collected by filtration and washed.

-

The purified amine salt is then treated with an aqueous sodium hydroxide solution to regenerate the water-soluble sodium salt of Acid Yellow 3, while the diphenylguanidine can be recovered.

-

The final purified solution of Acid Yellow 3 can be dried, for instance by spray drying, to obtain the final product.

Mandatory Visualizations

Caption: Overall synthesis pathway of Acid Yellow 3.

Caption: Purification workflow for Acid Yellow 3.

References

- 1. worlddyevariety.com [worlddyevariety.com]

- 2. Preparative separation of di- and trisulfonated components of Quinoline Yellow using affinity-ligand pH-zone-refining counter-current chromatography - PMC [pmc.ncbi.nlm.nih.gov]

- 3. US4398916A - Process for purification of quinoline yellow - Google Patents [patents.google.com]

A Technical Guide to Research-Grade C.I. 47005 (Quinoline Yellow WS)

This technical guide provides an in-depth overview of the purity and grade specifications for research-grade C.I. 47005, also known as Quinoline Yellow WS or D&C Yellow No. 10. It is intended for researchers, scientists, and professionals in drug development who require a comprehensive understanding of this compound's characteristics for scientific applications.

C.I. 47005 is a synthetic quinophthalone dye, characterized as a mixture of the sodium salts of sulfonated 2-(2-quinolyl)-1,3-indandione.[1][2] The degree of sulfonation results in a combination of monosulfonated, disulfonated, and trisulfonated derivatives, with the disulfonated form typically being the principal component.[1] The water-soluble nature of C.I. 47005 is conferred by the presence of these sulfonate groups. For research purposes, the precise composition and purity of this mixture are critical.

Purity and Grade Specifications

Research-grade C.I. 47005 is distinguished from food or cosmetic grades by stricter limits on impurities and a more defined composition of its sulfonated components. While specifications can vary between suppliers, a typical research-grade product will adhere to stringent purity criteria, often aligned with standards for pharmaceutical excipients. The following tables summarize the key specifications for research-grade C.I. 47005.

Compositional Analysis

The relative abundance of the sulfonated derivatives is a primary indicator of the grade of C.I. 47005. For high-purity applications, such as in pharmaceutical research, specific ranges for these components are often required.

| Parameter | Specification | Typical Analytical Method |

| Total Colouring Matter | ≥ 85% | UV-Vis Spectrophotometry, HPLC |

| Monosulfonated Derivatives | Report Value (Typically the major component in some grades) | HPLC |

| Disulfonated Derivatives | Report Value (Often the principal component) | HPLC |

| Trisulfonated Derivatives | Report Value | HPLC |

Impurity Profile

The presence of impurities can significantly impact experimental outcomes. Research-grade C.I. 47005 has defined limits for various process-related and degradation impurities.

| Impurity | Specification Limit | Typical Analytical Method |

| Water-Insoluble Matter | ≤ 0.2% | Gravimetric Analysis |

| Subsidiary Colouring Matters | ≤ 4.0% | HPLC |

| Unsulfonated Primary Aromatic Amines | ≤ 0.01% | Diazotization and Coupling followed by Spectrophotometry |

| Lead (Pb) | ≤ 10 ppm | Atomic Absorption Spectroscopy (AAS) or Inductively Coupled Plasma Mass Spectrometry (ICP-MS) |

| Arsenic (As) | ≤ 3 ppm | AAS or ICP-MS |

| Mercury (Hg) | ≤ 1 ppm | Cold Vapor AAS or ICP-MS |

| Cadmium (Cd) | ≤ 1 ppm | AAS or ICP-MS |

| Loss on Drying (135°C) | ≤ 10% | Gravimetric Analysis |

Experimental Protocols

Accurate characterization of C.I. 47005 requires robust analytical methodologies. The following are representative protocols for the synthesis, purification, and analysis of research-grade Quinoline Yellow.

Synthesis of C.I. 47005 (Quinoline Yellow WS)

The synthesis of C.I. 47005 is typically achieved through the sulfonation of 2-(2-quinolyl)-1,3-indandione.[1]

Materials:

-

2-(2-quinolyl)-1,3-indandione

-

Fuming sulfuric acid (oleum) with a specific concentration of free SO₃

-

Sodium hydroxide or sodium carbonate

-

Ice

Procedure:

-

Carefully add 2-(2-quinolyl)-1,3-indandione in small portions to a stirred, cooled vessel containing fuming sulfuric acid. The temperature should be maintained below a specified limit to control the extent of sulfonation.

-

The reaction mixture is stirred for a defined period until the desired degree of sulfonation is achieved. Reaction progress can be monitored by taking small aliquots, neutralizing them, and analyzing by HPLC.

-

Once the reaction is complete, the mixture is cautiously quenched by pouring it onto ice.

-

The precipitated sulfonated product is then neutralized with a sodium hydroxide or sodium carbonate solution to form the sodium salts.

-

The crude C.I. 47005 is collected by filtration and washed with a brine solution to remove excess inorganic salts.

-

The product is then dried under vacuum at a controlled temperature.

Purification by Preparative Counter-Current Chromatography

For obtaining highly pure fractions of the individual sulfonated isomers, preparative techniques like pH-zone-refining counter-current chromatography can be employed.

Instrumentation:

-

Preparative Counter-Current Chromatography (CCC) system

Reagents:

-

Crude C.I. 47005

-

Two-phase solvent system (e.g., isoamyl alcohol-methyl tert-butyl ether-acetonitrile-water)

-

Retainer acid (e.g., sulfuric acid)

-

Ligand/ion exchanger (e.g., dodecylamine)

Procedure:

-

Prepare the two-phase solvent system and equilibrate the phases.

-

Dissolve the crude C.I. 47005 in a suitable volume of the mobile phase.

-

The CCC column is filled with the stationary phase.

-

The sample solution is injected into the CCC system.

-

The mobile phase is pumped through the column at a constant flow rate, initiating the separation process.

-

Fractions are collected and analyzed by HPLC to identify the pure isomers.

-

Fractions containing the desired pure component are pooled, and the solvent is removed under reduced pressure to yield the purified product.

Analytical HPLC Method for Purity Assessment

High-Performance Liquid Chromatography (HPLC) is the primary method for determining the purity and composition of C.I. 47005.

Instrumentation:

-

HPLC system with a UV-Vis detector

-

Reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm)

Reagents:

-

Acetonitrile (HPLC grade)

-

Ammonium acetate buffer (e.g., 0.1 M, pH 6.5)

-

C.I. 47005 reference standard and sample

Procedure:

-

Mobile Phase Preparation: Prepare the mobile phase components and filter through a 0.45 µm membrane filter. A typical gradient elution may start with a high percentage of aqueous buffer and ramp up to a higher percentage of acetonitrile.

-

Standard and Sample Preparation: Accurately weigh and dissolve the C.I. 47005 reference standard and sample in the initial mobile phase composition to a known concentration (e.g., 100 µg/mL).

-

Chromatographic Conditions:

-

Column: C18 reversed-phase, 4.6 x 250 mm, 5 µm

-

Mobile Phase A: 0.1 M Ammonium acetate buffer, pH 6.5

-

Mobile Phase B: Acetonitrile

-

Gradient: A time-based gradient from low to high organic phase concentration.

-

Flow Rate: 1.0 mL/min

-

Detection Wavelength: 411 nm

-

Injection Volume: 20 µL

-

-

Analysis: Inject the standard and sample solutions into the HPLC system. Identify the peaks corresponding to the different sulfonated isomers based on their retention times relative to the standard.

-

Quantification: Calculate the percentage of each component and any impurities based on their peak areas relative to the total peak area.

Visualizations

The following diagrams illustrate the synthesis pathway and a typical analytical workflow for C.I. 47005.

Caption: Synthesis of C.I. 47005 from its precursor.

References

An In-depth Technical Guide to the Health and Safety of Quinoline Yellow for Laboratory Use

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive health and safety data for the laboratory use of Quinoline Yellow (C.I. 47005; D&C Yellow No. 10). It is intended to inform researchers, scientists, and drug development professionals about the potential hazards, safe handling procedures, and emergency responses associated with this substance. The information is compiled from safety data sheets, toxicological studies, and regulatory assessments to ensure a thorough understanding of its safety profile.

Chemical and Physical Properties

Quinoline Yellow is a synthetic dye used in various applications, including as a colorant in medicines, cosmetics, and, in some countries, as a food additive (E104).[1] In the laboratory, it is used as a tracer dye and in pH indicators.[2] Its two main forms are a water-soluble version (WS) and a spirit-soluble (SS) or solvent-soluble version. This guide focuses on the forms commonly encountered in a laboratory setting.

| Property | Data | Reference |

| Common Names | Quinoline Yellow, C.I. 47005, D&C Yellow No. 10, Acid Yellow 3 | [1][3][4] |

| CAS Number | 8004-92-0 | [4][5][6] |

| Molecular Formula | C₁₈H₉NO₈S₂Na₂ (Principal Component) | [5] |

| Molar Mass | 477.4 g/mol (Principal Component) | [5] |

| Appearance | Bright yellow to greenish-yellow powder or granules | [2][7] |

| Solubility | The water-soluble form is freely soluble in water and sparingly soluble in ethanol. The solvent-soluble form is insoluble in water but soluble in oils, fats, and most solvents. | [2][7][8] |

| Stability | The product is considered stable under normal conditions. It should be protected from direct light and moisture. | [5][8][9] |

Hazard Identification and Classification

According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), Quinoline Yellow is often not classified as a hazardous substance.[5][6] However, some safety data sheets indicate potential hazards, and researchers should handle the substance with care.

Potential Health Effects:

-

Skin Contact: May cause skin irritation.[4][8][9][10] Some evidence suggests a potential for skin sensitization.[8]

-

Inhalation: May cause irritation to the respiratory tract.[4][8][9][10]

Incompatible Materials:

Toxicological Data Summary

The toxicological profile of Quinoline Yellow has been reviewed by several regulatory bodies. While it is not associated with significant long-term toxicity, some in vitro studies have raised concerns about its genotoxic potential.[1]

Acute Toxicity

Quinoline Yellow exhibits low acute toxicity based on animal studies.

| Test | Species | Route | Value (LD50) | Reference |

| Acute Toxicity | Rat | Oral | >2,000 mg/kg bw | [5] |

| Acute Toxicity | Rat | Oral | >5,000 mg/kg bw | [13] |

| Acute Toxicity | Dog | Oral | >1,000 mg/kg bw | [13][14] |

Genotoxicity

The genotoxicity of Quinoline Yellow is a subject of scientific discussion, with conflicting results between in vivo (in a living organism) and in vitro (in a laboratory setting) studies. Long-term studies have generally concluded that it is not genotoxic or carcinogenic.[1][5] However, several in vitro studies have demonstrated genotoxic effects, suggesting the potential to induce DNA damage under certain conditions.[15][16][17][18]

| Assay Type | Test System | Activation | Result | Reference |

| In Vivo | ||||

| Micronucleus Test | Mouse Bone Marrow | N/A | Negative | |

| Chromosomal Aberrations | Albino Mice Bone Marrow | N/A | Positive (Dose-dependent) | [18] |

| In Vitro | ||||

| Ames Test | S. typhimurium | With & Without | Negative | [15] |

| Mouse Lymphoma Assay | L5178Y cells | With & Without | Negative | [15] |

| Micronucleus Assay | Human Peripheral Lymphocytes | Without | Positive | [15][16] |

| Comet Assay | Human Peripheral Lymphocytes | Without | Positive | [16] |

| Comet Assay | Human HepG2 cells | N/A | Positive (at ≥7.3 µM) | [17] |

Carcinogenicity and Chronic Toxicity

Long-term feeding studies in rats did not find evidence of carcinogenicity.[1][13][19] In a two-year feeding study, observed effects at high doses included reduced body weights and non-neoplastic liver lesions.[13]

Reproductive and Developmental Toxicity

The available data indicate that any observed reproductive and developmental effects were secondary to maternal toxicity and do not warrant a specific classification for reproductive toxicity.[13]

Toxicokinetics

In animal models, Quinoline Yellow is absorbed from the gastrointestinal and respiratory tracts.[13] It is primarily metabolized by the liver and excreted in the feces with minimal accumulation in body tissues.[13]

Acceptable Daily Intake (ADI)

The ADI for Quinoline Yellow has been reviewed and revised by different regulatory bodies over the years, reflecting ongoing evaluation of toxicological data.

| Regulatory Body | Year | ADI Value | Reference |

| JECFA / SCF | 1984 | 0-10 mg/kg bw | [20] |

| EFSA | 2009 | 0.5 mg/kg bw | [1][20][21] |

| JECFA | 2016 | 0-3 mg/kg bw | [7][22] |

Laboratory Handling and Safety Procedures

Adherence to standard laboratory safety protocols is essential when working with Quinoline Yellow to minimize exposure and ensure a safe working environment.

Engineering Controls

-

Ventilation: Use in a well-ventilated area.[2][8] Provide appropriate exhaust ventilation at places where dust is formed.[11]

Personal Protective Equipment (PPE)

-

Eye/Face Protection: Wear safety glasses with side-shields or chemical goggles.[3][4][11]

-

Skin Protection: Wear protective gloves (e.g., nitrile rubber) and a lab coat.[2][4][11]

-

Respiratory Protection: For handling powder, a dust mask or a NIOSH/MSHA-approved respirator should be used, especially in cases of insufficient ventilation.[2][10][23]

Safe Handling and Storage

-

Handling: Avoid all personal contact, including inhalation of dust.[3][8] Avoid dust formation and accumulation.[3][8] Wash hands thoroughly after handling.[8][24] Do not eat, drink, or smoke in the work area.[8][24]

-

Storage: Store in a cool, dry, well-ventilated place in a tightly sealed container.[2][3][9] Protect from direct sunlight and moisture.[2][5]

Caption: Standard laboratory workflow for handling Quinoline Yellow powder.

Emergency Procedures

First Aid Measures

| Exposure Route | First Aid Procedure | Reference |

| Inhalation | Move the person to fresh air. If breathing is difficult or symptoms persist, seek medical attention. | [2][3][11] |

| Skin Contact | Immediately remove contaminated clothing. Wash the affected area with soap and plenty of water. Seek medical attention if irritation occurs. | [2][3][11] |

| Eye Contact | Rinse cautiously with water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek medical attention if irritation persists. | [2][3][5] |

| Ingestion | Rinse mouth with water. Do not induce vomiting. Seek medical advice immediately. | [2][3][5][11] |

Fire Fighting Measures

-

Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[8][11][24]

-

Hazardous Combustion Products: Fire may produce toxic and corrosive fumes, including carbon oxides (CO, CO₂), nitrogen oxides (NOx), and sulfur oxides.[8][11]

-

Firefighter Protection: Wear a self-contained breathing apparatus (SCBA) and full protective gear.[3][11]

Accidental Release Measures

-

Minor Spills: For powder spills, avoid generating dust.[8][11] Use dry cleanup procedures (e.g., sweep or vacuum) and place the material in a suitable, labeled container for disposal.[8][11]

-

Major Spills: Evacuate personnel from the area.[3] Wear appropriate PPE.[3] Prevent the spillage from entering drains or water courses.[8]

-

Cleanup: Collect the spilled material and place it in sealed containers for disposal according to local regulations.[3][11]

Caption: Emergency response decision tree for a laboratory incident.

Experimental Protocols for Cited Genotoxicity Studies

Detailed protocols for toxicological assays are extensive. The following sections provide a summarized methodology for key experiments cited in the literature to give researchers a conceptual understanding of how the genotoxicity of Quinoline Yellow has been assessed.

Protocol Summary: In Vitro Comet Assay (Human Lymphocytes)

The Comet assay (single-cell gel electrophoresis) is a sensitive method for detecting DNA damage in individual cells. Studies have used this assay to show DNA damage in human lymphocytes exposed to Quinoline Yellow.[15][16]

-

Cell Preparation: Isolate human peripheral lymphocytes from whole blood.

-

Treatment: Incubate the lymphocytes with various concentrations of Quinoline Yellow for a defined period (e.g., 1 hour).[15] Include positive and negative controls.

-

Embedding: Mix the treated cells with low-melting-point agarose and layer them onto a microscope slide pre-coated with normal melting point agarose.

-

Lysis: Immerse the slides in a cold, high-salt lysis solution to remove cell membranes and proteins, leaving behind the DNA as a "nucleoid."

-

Alkaline Unwinding: Place the slides in an alkaline electrophoresis buffer to allow the DNA to unwind.

-

Electrophoresis: Apply an electric field. Damaged DNA fragments will migrate away from the nucleoid, forming a "comet tail."

-

Neutralization and Staining: Neutralize the slides and stain the DNA with a fluorescent dye (e.g., ethidium bromide or SYBR Green).

-

Visualization and Analysis: Examine the slides under a fluorescence microscope. Quantify the DNA damage by measuring the length and intensity of the comet tail relative to the head using specialized software.

Caption: General experimental workflow for the Comet Assay.

Protocol Summary: In Vitro Micronucleus Assay (Human Lymphocytes)

The micronucleus assay detects chromosomal damage by identifying small, additional nuclei (micronuclei) in the cytoplasm of cells that have undergone cell division. These micronuclei contain chromosome fragments or whole chromosomes that were not incorporated into the main nucleus. This test was positive for Quinoline Yellow in human lymphocytes.[15][16]

-

Cell Culture: Culture isolated human lymphocytes in a suitable medium.

-

Treatment: Expose the cell cultures to various concentrations of Quinoline Yellow for a specified duration (e.g., 24 hours).[15]

-

Mitosis Block: Add a cytokinesis-blocking agent (e.g., cytochalasin B) to the culture. This allows for nuclear division but prevents cell division, resulting in binucleated cells, which are ideal for scoring micronuclei.

-

Harvesting: Harvest the cells by centrifugation.

-

Slide Preparation: Treat the cells with a hypotonic solution, fix them, and drop them onto microscope slides.

-

Staining: Stain the slides with a DNA-specific stain (e.g., Giemsa or a fluorescent dye).

-

Scoring: Analyze the slides under a microscope, counting the frequency of micronuclei in a large population of binucleated cells (e.g., 1000 cells per concentration). An increase in the frequency of micronuclei compared to the negative control indicates genotoxic activity.

Disposal Considerations

-

Waste Disposal: Chemical waste must be disposed of in accordance with federal, state, and local environmental regulations.[3][11] Offer surplus and non-recyclable solutions to a licensed disposal company.[11]

-

Contaminated Packaging: Dispose of as unused product.[11] Containers should be triple-rinsed and offered for recycling or reconditioning where possible.[3]

Conclusion

Quinoline Yellow has low acute toxicity and is not considered a carcinogen based on long-term animal studies. However, researchers must be aware of the conflicting genotoxicity data, particularly the positive results from several in vitro assays on human cells. This warrants a cautious approach in the laboratory. By implementing robust engineering controls, consistently using appropriate personal protective equipment, and adhering to safe handling and emergency procedures, the risks associated with the laboratory use of Quinoline Yellow can be effectively managed.

References

- 1. Quinoline Yellow WS - Wikipedia [en.wikipedia.org]

- 2. chemiis.com [chemiis.com]

- 3. chemicalbook.com [chemicalbook.com]

- 4. oxfordlabfinechem.com [oxfordlabfinechem.com]

- 5. carlroth.com [carlroth.com]

- 6. carlroth.com [carlroth.com]

- 7. openknowledge.fao.org [openknowledge.fao.org]

- 8. datasheets.scbt.com [datasheets.scbt.com]

- 9. suvchemlaboratorychemicals.com [suvchemlaboratorychemicals.com]

- 10. spectrumchemical.com [spectrumchemical.com]

- 11. cdhfinechemical.com [cdhfinechemical.com]

- 12. dl.iranchembook.ir [dl.iranchembook.ir]

- 13. industrialchemicals.gov.au [industrialchemicals.gov.au]

- 14. Quinoline Yellow | C18H11NO2 | CID 6731 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 15. tobacco-information.hpa.gov.tw [tobacco-information.hpa.gov.tw]

- 16. The evaluation of the genotoxicity of two commonly used food colors: Quinoline Yellow (E 104) and Brilliant Black BN (E 151) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. Genotoxic and Cytotoxic Effects of Quinoline Yellow in Albino Mice | Journal of Pioneering Medical Sciences [jpmsonline.com]

- 19. NTP Toxicology and Carcinogenesis Studies of D&C Yellow No. 11 (CAS No. 8003-22-3) in F344/N Rats (Feed Studies) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. efsa.onlinelibrary.wiley.com [efsa.onlinelibrary.wiley.com]

- 21. efsa.onlinelibrary.wiley.com [efsa.onlinelibrary.wiley.com]

- 22. WHO | JECFA [apps.who.int]

- 23. fishersci.com [fishersci.com]

- 24. sdfine.com [sdfine.com]

Methodological & Application

Application Notes: C.I. Acid Yellow 3 as a Potential Fluorescent Probe for Cell Imaging

References

- 1. macsenlab.com [macsenlab.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. specialchem.com [specialchem.com]

- 4. sciencedaily.com [sciencedaily.com]

- 5. Characterization of Quinoline Yellow Dyes As Transient Aryl Hydrocarbon Receptor Agonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Quinoline Yellow | C18H11NO2 | CID 6731 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. openknowledge.fao.org [openknowledge.fao.org]

- 8. innospk.com [innospk.com]

Application Notes and Protocols for Staining Histological Sections with Quinoline Yellow

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quinoline Yellow (also known as Acid Yellow 3, C.I. 47005) is a synthetic anionic dye belonging to the quinophthalone class.[1] In histological applications, it is utilized as a cytoplasmic counterstain, imparting a yellow to greenish-yellow color to components such as collagen, muscle, and cytoplasm. Its water-soluble form (Quinoline Yellow WS) is a mixture of mono-, di-, and trisulfonates of 2-(2-quinolyl)indan-1,3-dione.[2][3] The staining mechanism relies on the electrostatic interaction between the anionic dye molecules and positively charged (acidophilic) tissue components.[4] These application notes provide a detailed protocol for the use of Quinoline Yellow in staining paraffin-embedded histological sections.

Quantitative Data Summary

The optimal parameters for Quinoline Yellow staining can vary depending on the tissue type, fixation method, and desired staining intensity. The following table summarizes the recommended ranges for key variables in the staining protocol. Researchers should perform initial optimization experiments to determine the ideal conditions for their specific application.

| Parameter | Recommended Range | Purpose |

| Dye Concentration | 0.1% - 1.0% (w/v) | To achieve the desired staining intensity. |

| Solvent | Distilled Water or 70-95% Ethanol | To dissolve the dye and facilitate tissue penetration. |

| pH of Staining Solution | 2.5 - 7.0 | To influence the charges of tissue components and the dye, thereby affecting staining specificity.[5] |

| Staining Time | 1 - 10 minutes | To allow for adequate uptake of the dye by the tissue. |

| Differentiation | 0.5% HCl in 70% Ethanol | To remove excess stain and enhance contrast between different tissue elements. |

Experimental Protocols

This section details the step-by-step procedure for staining formalin-fixed, paraffin-embedded tissue sections with Quinoline Yellow.

Materials and Reagents

-

Quinoline Yellow powder (C.I. 47005)

-

Distilled water

-

Ethanol (70%, 95%, and 100%)

-

Xylene

-

Glacial acetic acid (optional, for pH adjustment)

-

Hydrochloric acid (HCl)

-

Hematoxylin or other nuclear counterstain

-

Mounting medium (xylene-based)

-

Coplin jars or staining dishes

-

Microscope slides with paraffin-embedded tissue sections

-

Filter paper (Whatman No. 1 or equivalent)

-

pH meter

Preparation of Staining Solutions

1. 1% Quinoline Yellow Stock Solution:

- Accurately weigh 1.0 g of Quinoline Yellow powder.

- In a clean glass beaker, dissolve the powder in 100 mL of distilled water or 70% ethanol.[6]

- Use a magnetic stirrer to ensure the dye is completely dissolved.[6]

- Filter the solution using Whatman No. 1 filter paper to remove any undissolved particles.[6]

- Store the stock solution in a labeled, airtight, and light-protected container at room temperature.[6]

2. Working Quinoline Yellow Staining Solution (e.g., 0.2%):

- Dilute the 1% stock solution to the desired working concentration. For a 0.2% solution, mix 20 mL of the 1% stock solution with 80 mL of the same solvent (distilled water or 70% ethanol).[6]

- If a more acidic stain is required, a small amount of glacial acetic acid (e.g., 0.5% - 1.0%) can be added. The final pH should be verified with a pH meter.[6]

3. Acid Alcohol for Differentiation:

- Prepare a solution of 0.5% HCl in 70% ethanol. For example, add 0.5 mL of concentrated HCl to 99.5 mL of 70% ethanol.

Staining Protocol for Paraffin-Embedded Sections

-

Deparaffinization and Rehydration:

-

Nuclear Counterstaining (Optional):

-

If a nuclear counterstain is desired, stain with a standard hematoxylin solution according to the manufacturer's protocol.

-

Briefly rinse in running tap water.

-

"Blue" the nuclei in a suitable solution (e.g., Scott's tap water substitute or alkaline alcohol).

-

Wash well in running tap water.

-

-

Quinoline Yellow Staining:

-

Immerse the slides in the working Quinoline Yellow staining solution for 1-5 minutes. The optimal time should be determined through experimentation.[6]

-

-

Rinsing:

-

Briefly rinse the slides in distilled water to remove excess stain.[6]

-

-

Differentiation (Optional):

-

Dehydration and Clearing:

-

Mounting:

-

Apply a coverslip using a xylene-based mounting medium.

-

Expected Results

-

Nuclei: Blue/Purple (if counterstained with hematoxylin)

-

Cytoplasm, Muscle, Collagen: Shades of yellow to greenish-yellow

Experimental Workflow Diagram

The following diagram illustrates the key steps in the Quinoline Yellow staining protocol for paraffin-embedded sections.

Caption: Workflow for Quinoline Yellow staining of paraffin sections.

Safety Precautions

Standard laboratory safety procedures should be followed when handling all chemicals. Work in a well-ventilated area and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Consult the Safety Data Sheet (SDS) for Quinoline Yellow and all other reagents before use.

References

Application Notes and Protocols for C.I. 47005 as a Tracer Dye in Fluid Dynamics Studies

For Researchers, Scientists, and Drug Development Professionals